molecular formula C20H19N3O3S B2511413 8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-19-0

8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2511413
CAS No.: 439109-19-0
M. Wt: 381.45
InChI Key: XNJPEFQNYCZHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-Dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazoline core. The molecule is characterized by:

  • Methoxy groups at positions 8 and 9 on the quinazoline ring, which enhance electron density and influence solubility .
  • A lactam ring (2(3H)-one), which stabilizes the structure and provides hydrogen-bonding capabilities .

Properties

IUPAC Name

8,9-dimethoxy-5-[(2-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-12-6-4-5-7-13(12)11-27-20-21-15-9-17(26-3)16(25-2)8-14(15)19-22-18(24)10-23(19)20/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJPEFQNYCZHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC(=C(C=C3C4=NC(=O)CN42)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step organic reactions

    Formation of the Imidazoquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethoxy Groups: Methoxylation can be achieved using methanol and a suitable catalyst, such as sulfuric acid.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazoquinazoline core, potentially altering its biological activity.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazoquinazoline derivatives.

    Substitution: Various substituted imidazoquinazoline compounds.

Scientific Research Applications

Chemistry

In chemistry, 8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The imidazoquinazoline core is known for its activity against various biological targets, making it a candidate for drug development, particularly in oncology and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of imidazo[1,2-c]quinazolines with modifications at positions 5, 8, and 7. Key structural analogs and their properties are compared below:

Compound Name Substituents (Position 5) Molecular Weight Melting Point (°C) Key Features Reference ID
8,9-Dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one (2-methylbenzyl)sulfanyl 471.58 (calc.) Not reported Moderate steric bulk; potential for lipophilic interactions
8,9-Dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl] analog (3,4,4-trifluoro-3-butenyl)sulfanyl 385.4 Not reported Fluorinated side chain enhances metabolic stability
3-Benzyl-5-(benzylsulfanyl)-8,9-dimethoxy analog Benzylsulfanyl 457.54 Not reported Dual benzyl groups increase hydrophobicity
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one Methylsulfanyl 231.27 >320°C (decomp.) Simplest analog; high thermal stability
5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy analog (3,4-dichlorobenzyl)sulfanyl 436.31 Not reported Chlorine atoms improve electrophilic reactivity

Challenges and Limitations

  • Synthetic Complexity : Introducing bulky substituents (e.g., trifluoromethylbenzyl) requires specialized reagents and lowers yields .
  • Solubility Issues : High molecular weight and aromaticity reduce aqueous solubility, limiting in vivo applications .

Biological Activity

8,9-Dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a compound of significant interest due to its unique imidazoquinazoline core structure, which is associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C20_{20}H19_{19}N3_3O3_3S
  • Molecular Weight : 381.45 g/mol
  • CAS Number : 903833-98-7

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to effectively bind to active sites or binding pockets of these targets, thereby modulating their activity.

Antidiabetic Activity

Recent studies have highlighted the potential of imidazoquinazolines as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. The compound has been evaluated for its inhibitory activity against α-glucosidase using in vitro assays.

CompoundIC50_{50} (μM)
Acarbose (control)750.0 ± 1.5
This compound12.44 ± 0.38 - 308.33 ± 0.06

The results indicate that this compound exhibits superior inhibitory potency compared to the standard drug acarbose, suggesting its potential as a novel therapeutic agent for managing type 2 diabetes mellitus (T2DM) .

Anticancer Activity

The imidazoquinazoline scaffold has been explored for anticancer properties. Studies suggest that derivatives of this compound can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival.

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies, where it was tested against various bacterial strains. The results indicated significant antibacterial activity, making it a candidate for further development in treating infectious diseases.

Case Studies and Research Findings

  • Inhibition Studies : A study assessed the structure-activity relationship (SAR) of imidazoquinazolines and identified that electron-donating groups like methoxy significantly enhance α-glucosidase inhibitory potency .
  • Mechanistic Insights : Kinetic studies revealed that the compound alters the secondary structure of α-glucosidase, enhancing α-helical content while reducing random coil structures, indicating a conformational change that inhibits enzyme function .
  • Therapeutic Potential : In vivo studies are needed to evaluate the therapeutic efficacy and safety profile of this compound in animal models before clinical trials can be considered.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of imidazo-quinazoline cores and sulfanyl group introduction. Key intermediates should be purified via column chromatography and characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., methoxy, sulfanyl) . For example, oxidation steps (e.g., hydrogen peroxide treatment) may require monitoring via thin-layer chromatography (TLC) to ensure completion .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodology : Use X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) to confirm molecular weight and connectivity. NMR spectroscopy is critical for verifying substituent positions, such as distinguishing between 8- and 9-methoxy groups via NOESY/ROESY experiments . PubChem-derived computational data (e.g., InChIKey, canonical SMILES) can cross-validate experimental results .

Q. What spectroscopic techniques are essential for analyzing purity and stability?

  • Methodology : Employ HPLC with UV detection for purity assessment (≥95% by area normalization) and accelerated stability studies (e.g., 40°C/75% RH for 6 months) to evaluate degradation pathways. Monitor for sulfanyl group oxidation or methoxy demethylation using LC-MS .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-products in the synthesis of this compound?

  • Methodology : Perform Design of Experiments (DoE) to assess variables like temperature, catalyst load, and solvent polarity. For example, compare reductive cyclization (using TiCl₄) versus oxidative methods (H₂O₂/glacial acetic acid) for imidazo-quinazoline core formation. Use GC-MS or HPLC to quantify by-products and optimize conditions .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology : Conduct molecular docking studies (e.g., AutoDock Vina) using crystallographic data of target proteins (e.g., kinases, microbial enzymes). Validate binding poses with molecular dynamics simulations (GROMACS) to assess stability. Focus on the sulfanyl and methoxy groups’ roles in hydrophobic interactions or hydrogen bonding .

Q. How should contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?

  • Methodology : Replicate assays under standardized conditions (e.g., cell line, incubation time). Use statistical tools (ANOVA, Tukey’s HSD) to compare datasets. Investigate potential causes like solvent effects (DMSO vs. ethanol) or batch-to-batch purity variations. Cross-reference with structural analogs (e.g., triazoloquinazolines) to identify SAR trends .

Q. What experimental designs are suitable for evaluating environmental fate or toxicity?

  • Methodology : Follow OECD guidelines for biodegradation (e.g., Closed Bottle Test) and ecotoxicology assays (e.g., Daphnia magna acute toxicity). Use QSAR models to predict bioaccumulation potential based on logP and molecular weight. Compare results with structurally related compounds (e.g., benzodiazepines) to contextualize risks .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting pharmacological data arise, employ meta-analysis to aggregate results across studies. For example, discrepancies in antimicrobial activity may stem from assay sensitivity differences (e.g., broth microdilution vs. agar diffusion) .
  • Structural Analog Comparisons : Benchmark against compounds like 5-(4-chlorophenyl)methylsulfanyl derivatives to assess how substituents influence reactivity and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.